molecular formula C19H22N4OS B2828141 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034342-39-5

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2828141
CAS No.: 2034342-39-5
M. Wt: 354.47
InChI Key: IPDKMVJDRNFCTH-UHFFFAOYSA-N
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Description

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a pyrazole-thiophene hybrid moiety linked via an ethyl group and a 3-phenylpropyl substituent on the urea core. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation .

Properties

IUPAC Name

1-(3-phenylpropyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c24-19(20-10-4-8-16-6-2-1-3-7-16)21-14-18(17-9-13-25-15-17)23-12-5-11-22-23/h1-3,5-7,9,11-13,15,18H,4,8,10,14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDKMVJDRNFCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Urea Derivatives

The following table summarizes key structural analogs from literature, highlighting differences in substituents, synthesis yields, and molecular weights:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Yield (%) Notable Spectral Data (ESI-MS/NMR) Reference
Target Compound Pyrazole, Thiophene, 3-Phenylpropyl ~400 (estimated) N/A N/A N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl, Methylphenyl-pyrazole 272.3 72 IR: 3320 cm⁻¹ (N-H); ¹H NMR: δ 7.5 (Ar-H)
MK13 () 3,5-Dimethoxyphenyl, Pyrazole 305.3 ~80 ESI-MS: 305 [M+H]⁺
11a () Fluorophenyl, Thiazole-piperazine 484.2 85.1 ESI-MS: 484.2 [M+H]⁺
5а-l () Hydroxymethyl-pyrazole 250–300 (range) 85–88 ¹H NMR: δ 4.2 (CH₂OH)
Key Observations:
  • Substituent Impact : The target compound’s thiophene moiety distinguishes it from analogs with phenyl (e.g., MK13 ) or thiazole (e.g., 11a ) groups. Thiophene’s electron-rich nature may improve π-π stacking interactions in biological targets compared to purely aliphatic or oxygen-containing substituents.
  • Synthetic Complexity : The ethyl-linked pyrazole-thiophene system in the target compound likely requires multi-step synthesis, contrasting with simpler methods for analogs like 9a (single-step urea formation via isocyanate coupling ).
  • Molecular Weight & Solubility : The target’s higher molecular weight (~400 g/mol) compared to 9a (272.3 g/mol) suggests reduced solubility, a common trade-off in urea derivatives with bulky substituents .

Pharmacological Potential and Structure-Activity Relationships (SAR)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related urea derivatives:

  • Pyrazole-Based Ureas : Compounds like MK13 and 5а-l demonstrate that pyrazole enhances binding to enzymes (e.g., kinases) due to its hydrogen-bonding capability. The target’s pyrazole-thiophene unit may offer synergistic interactions in similar targets.
  • Thiophene-Containing Analogs : Thiophene is associated with improved metabolic stability in drug design . For instance, thiazole-piperazine ureas (e.g., 11a ) show high yields (85–89%) and bioactivity, suggesting the target’s thiophene could confer comparable advantages.

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